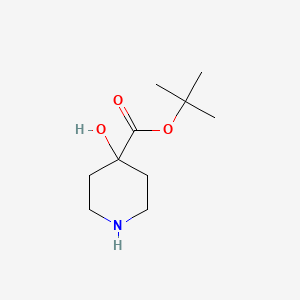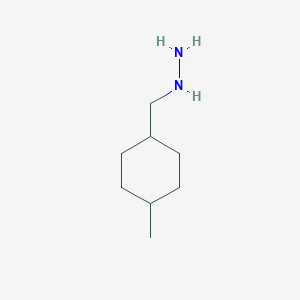
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group, a fluoro-substituted methoxyphenyl ring, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylthiol.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.
Thioether Formation: The alcohol is then reacted with ethylthiol in the presence of a base such as sodium hydroxide to form the ethylthio intermediate.
Oxidation to Ketone: The final step involves the oxidation of the intermediate to form the ketone using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Alcohols: From reduction of the ketone group.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activities.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group and the fluoro-substituted methoxyphenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ketone functional group may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one: Similar structure but with different positions of the fluoro and methoxy groups on the aromatic ring.
Uniqueness
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the specific combination of the ethylthio group, the fluoro-substituted methoxyphenyl ring, and the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-ethylsulfanyl-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
Clé InChI |
LDOFYDUJRCXKEL-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)








